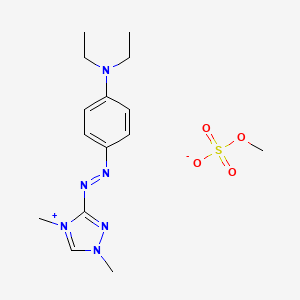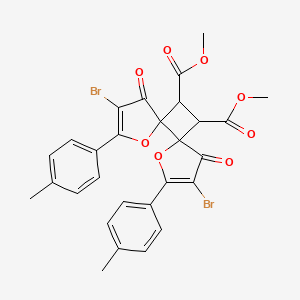
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butanoic acid backbone, multiple amino groups, and a sulfonic acid group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt typically involves multiple steps, starting with the preparation of the butanoic acid backbone. This is followed by the introduction of the decylamino group through a series of nucleophilic substitution reactions. The sulfonic acid group is then introduced via sulfonation reactions, and the final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may include steps like distillation, crystallization, and filtration to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can interact with proteins and enzymes, potentially inhibiting their activity. The amino groups may also form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 2-amino-, (S)-: This compound has a similar butanoic acid backbone but lacks the complex amino and sulfonic acid groups.
Valine: An amino acid with a similar structure but different functional groups.
Butanoic acid, 2-amino-4,4-difluoro-, ethyl ester: Another derivative of butanoic acid with different substituents.
Uniqueness
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
71662-66-3 |
|---|---|
Molekularformel |
C18H35N3Na2O6S |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
disodium;4-[2-[2-(decylamino)ethylamino]ethylamino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C18H37N3O6S.2Na/c1-2-3-4-5-6-7-8-9-10-19-11-12-20-13-14-21-17(22)15-16(18(23)24)28(25,26)27;;/h16,19-20H,2-15H2,1H3,(H,21,22)(H,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
YFDKVGZAFXIPHF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCNCCNCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















